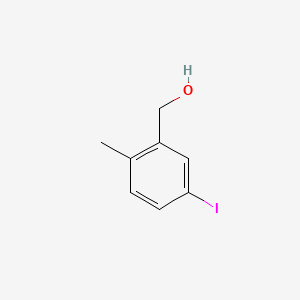
(5-Iodo-2-methylphenyl)methanol
Descripción general
Descripción
“(5-Iodo-2-methylphenyl)methanol” is a chemical compound with the CAS Number: 1260242-01-0 . It has a molecular weight of 248.06 . The IUPAC name for this compound is (5-iodo-2-methylphenyl)methanol . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for “(5-Iodo-2-methylphenyl)methanol” is 1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(5-Iodo-2-methylphenyl)methanol” is a solid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Energy Technologies : Methanol, a component structurally related to (5-Iodo-2-methylphenyl)methanol, is used as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. Its effective utilization in organic synthesis is important, as demonstrated in the N-methylation of amines using methanol (Sarki et al., 2021).
Biomembrane and Proteolipid Studies : Methanol significantly impacts lipid dynamics in biomembrane studies, influencing lipid transfer and flip-flop kinetics. Its use as a solubilizing agent in the study of transmembrane proteins/peptides has been shown to affect bilayer composition and stability (Nguyen et al., 2019).
Biological Production of Chemicals : Engineering methylotrophic Escherichia coli to convert methanol to metabolites highlights methanol's role as a substrate for biological chemical production. This research opens doors for using methanol in creating specialty chemicals, such as naringenin (Whitaker et al., 2017).
Methanol Synthesis and Applications : Methanol serves as a building block for complex chemicals like acetic acid, methyl tertiary butyl ether, and dimethyl ether. It's also a clean-burning fuel with potential for CO2 emission reduction (Dalena et al., 2018).
Catalysis and Chemical Reactions : The use of methanol in reactions like the Meerwein–Ponndorf–Verley reduction, and its role as a hydrogen transfer agent, demonstrates its versatility in catalytic processes (Pasini et al., 2014).
Methanol in Industrial Biotechnology : Methanol's role as a feedstock for bioproduction of fuels and chemicals is emphasized, showcasing its biotechnological applications. Advances in genetic engineering have expanded the potential of methanol-based processes (Schrader et al., 2009).
Methylotrophic Bacteria and Biotechnology : The use of methanol as a carbon source in methylotrophic bacteria like Methylobacterium extorquens has significant biotechnological applications. This includes the production of value-added products from methanol (Ochsner et al., 2014).
Safety and Hazards
The safety information for “(5-Iodo-2-methylphenyl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P338, P351 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
(5-iodo-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQOCDUTRABFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodo-2-methylphenyl)methanol | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

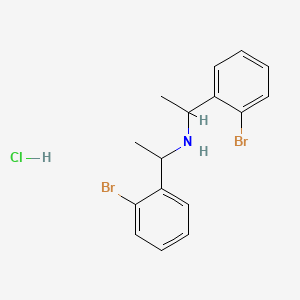
![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)
![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)
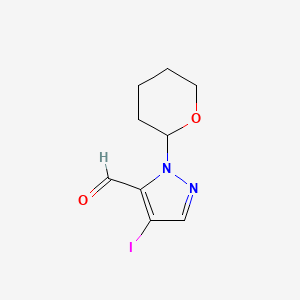



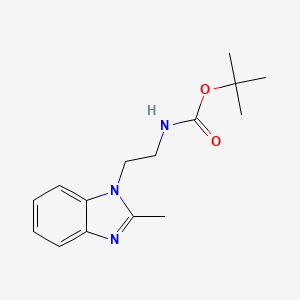


![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)

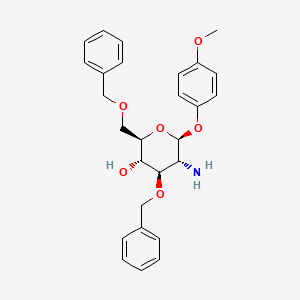
![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)